molecular formula C20H38O4Sn+2 B1593490 Tin(2+) neodecanoate CAS No. 49556-16-3

Tin(2+) neodecanoate

Cat. No.: B1593490
CAS No.: 49556-16-3
M. Wt: 461.2 g/mol
InChI Key: DWWIYPXEEXMNHQ-UHFFFAOYSA-L
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Description

Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the molecular formula C20H38O4Sn. It is widely used in various industrial applications due to its unique properties, such as its role as a catalyst and stabilizer. The compound is known for its effectiveness in enhancing the thermal stability of polyvinyl chloride (PVC) and its use in the production of polyurethane systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin(2+) neodecanoate is typically synthesized through the reaction of tin(II) oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

SnO+2C10H19COOHSn(C10H19COO)2+H2O\text{SnO} + 2 \text{C}_{10}\text{H}_{19}\text{COOH} \rightarrow \text{Sn(C}_{10}\text{H}_{19}\text{COO)}_2 + \text{H}_2\text{O} SnO+2C10​H19​COOH→Sn(C10​H19​COO)2​+H2​O

The reaction is usually conducted at elevated temperatures to facilitate the formation of the this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tin(II) oxide and neodecanoic acid are mixed in the appropriate stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified through distillation or recrystallization to obtain a high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tin(2+) neodecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin(IV) compounds.

    Reduction: It can be reduced to elemental tin under specific conditions.

    Substitution: this compound can participate in substitution reactions where the neodecanoate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

    Substitution: Ligands such as chloride ions or other carboxylates can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Tin(2+) neodecanoate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Dimethyltin dineodecanoate (DMTDN)
  • Dibutyltin dineodecanoate (DBTDN)
  • Dioctyltin dineodecanoate (DOTDN)

Comparison: Tin(2+) neodecanoate is unique due to its specific structure and properties. Compared to other similar compounds, it offers a balance of thermal stability and cost-effectiveness. For instance, dioctyltin dineodecanoate (DOTDN) provides higher thermal stability but at a higher cost. Dimethyltin dineodecanoate (DMTDN) and dibutyltin dineodecanoate (DBTDN) also serve as effective stabilizers but may differ in their specific applications and performance characteristics .

Properties

CAS No.

49556-16-3

Molecular Formula

C20H38O4Sn+2

Molecular Weight

461.2 g/mol

IUPAC Name

7,7-dimethyloctanoate;tin(4+)

InChI

InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+4/p-2

InChI Key

DWWIYPXEEXMNHQ-UHFFFAOYSA-L

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2]

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4]

Key on ui other cas no.

49556-16-3

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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